molecular formula C31H30N2O6 B557070 Fmoc-D-Trp(Boc)-OH CAS No. 163619-04-3

Fmoc-D-Trp(Boc)-OH

Cat. No.: B557070
CAS No.: 163619-04-3
M. Wt: 526.6 g/mol
InChI Key: ADOHASQZJSJZBT-AREMUKBSSA-N
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Description

Fmoc-D-Trp(Boc)-OH (CAS 163619-04-3) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a D-configured tryptophan residue with dual protection:

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group during synthesis and is removed under basic conditions (e.g., 20% piperidine in DMF) .
  • Boc (tert-butyloxycarbonyl): Protects the indole side chain of tryptophan, preventing undesired reactions during peptide elongation. Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) .

This compound is critical for synthesizing peptides with enhanced stability, particularly in therapeutic agents targeting neuroendocrine tumors and antimicrobial lipopeptides . Its D-configuration confers resistance to enzymatic degradation, making it valuable in designing bioactive peptides .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOHASQZJSJZBT-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583788
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163619-04-3
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

α-Amino Protection with Fmoc

The fluorenylmethyloxycarbonyl (Fmoc) group is introduced first via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as sodium carbonate or N,N-diisopropylethylamine (DIPEA) . This step is typically performed in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 1–2 hours. The Fmoc group provides base-labile protection, enabling selective deprotection with 20% piperidine in DMF during SPPS.

Indole Nitrogen Protection with Boc

The tert-butoxycarbonyl (Boc) group is subsequently added to the indole nitrogen using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under anhydrous conditions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) are employed to facilitate this reaction in THF or DCM . The Boc group prevents alkylation or oxidation of the indole ring during acidic cleavage steps in SPPS.

Stepwise Synthesis Protocol

The following protocol consolidates methodologies from patents and technical guides:

Reaction Setup and Reagents

ComponentQuantity (per 1 mmol D-Trp)Purpose
D-Tryptophan1 mmolSubstrate
Fmoc-Cl1.2 mmolα-Amino protection
Boc<sub>2</sub>O1.5 mmolIndole nitrogen protection
DIPEA2.4 mmolBase for Fmoc activation
DMAP0.1 mmolCatalyst for Boc protection
Solvent (DCM/DMF)10 mLReaction medium

Synthetic Procedure

  • Fmoc Protection :

    • Dissolve D-tryptophan in DCM/DMF and cool to 0°C.

    • Add Fmoc-Cl and DIPEA dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quench with ice-cold water , extract with ethyl acetate , and purify via silica gel chromatography (eluent: 3% MeOH in DCM ) to isolate Fmoc-D-Trp-OH .

  • Boc Protection :

    • Dissolve Fmoc-D-Trp-OH in anhydrous THF . Add Boc<sub>2</sub>O and DMAP .

    • Stir under nitrogen at 25°C for 12 hours.

    • Concentrate under vacuum, resuspend in 5% citric acid , and extract with DCM . Dry over Na<sub>2</sub>SO<sub>4</sub> and evaporate to yield This compound .

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Solvent for Fmoc stepDCM > DMFHigher solubility of Fmoc-Cl
Temperature for Boc step20–25°CPrevents Boc group hydrolysis
Reaction time12–16 hoursCompletes indole protection

Racemization Mitigation

  • Low-temperature activation : Coupling at 0–5°C with HOBt/DIC minimizes racemization of D-tryptophan.

  • Short deprotection times : Limiting piperidine exposure to 20 minutes prevents β-elimination.

Analytical Characterization

Key Spectroscopic Data

TechniqueObservationsSource
<sup>1</sup>H NMR δ 7.75–7.25 (Fmoc aromatic), δ 1.45 (Boc t-Bu)
HPLC Retention time: 16.0 min (C18, 0.1% TFA)
MS (ESI+) m/z 527.2 [M+H]<sup>+</sup>

Purity and Yield

ParameterTypical ValueMethod
Yield after purification70–85%Gravimetric analysis
HPLC purity>98%UV detection at 254 nm

Challenges and Troubleshooting

  • Incomplete Boc protection : Add excess Boc<sub>2</sub>O (2.0 equiv) and extend reaction time to 24 hours.

  • Solubility issues : Use DMF/THF mixtures (1:1) to dissolve hydrophobic intermediates.

  • Racemization : Avoid prolonged exposure to basic conditions; use HOAt instead of HOBt for coupling.

Industrial-Scale Production Insights

Large-scale synthesis (50–100 kg batches) employs continuous flow reactors to enhance mixing and temperature control. Key modifications include:

  • In-line IR monitoring for real-time detection of Fmoc and Boc groups.

  • Automated extraction systems to reduce manual handling .

Chemical Reactions Analysis

Deprotection Reactions

Reaction TypeReagents/ConditionsOutcome
Fmoc removal 20–30% piperidine in DMF or NMPCleaves Fmoc group, exposes α-amino group for coupling .
Boc removal 90–95% TFA with scavengers (e.g., H<sub>2</sub>O, EDT)Cleaves Boc, forms N<sup>1</sup>-carboxyindole intermediate .

The N<sup>1</sup>-carboxyindole intermediate is hydrolyzed during aqueous work-up, regenerating free indole without alkylation side products .

Coupling Reactions

Fmoc-D-Trp(Boc)-OH participates in standard SPPS coupling protocols:

  • Activation : Uses HBTU/HATU with DIPEA or PyBOP®/TBTU .

  • Steric considerations : The D-configuration may slightly reduce coupling efficiency compared to L-isomers due to altered spatial orientation .

Suppression of Side Reactions

The Boc group mitigates two major side reactions during SPPS:

Side ReactionMechanismPrevention by Boc Protection
Sulfonation TFA-induced sulfonation of indoleBoc shields N<sup>1</sup>, blocking electrophilic attack .
Alkylation Reaction with carbocations (e.g., t-Bu)Stabilizes indole via electron withdrawal .

Studies comparing Tosyl (Tos) and Pmc protections for arginine residues found Boc on Trp more effective in suppressing sulfonation .

Stability and Handling

  • Storage : Stable at −20°C under inert gas (e.g., N<sub>2</sub>) .

  • Solubility : Limited solubility in DMF/DMA compared to non-Boc-protected Trp derivatives .

Comparative Analysis with L-Isomer

PropertyThis compoundFmoc-L-Trp(Boc)-OH
Coupling efficiency Slightly reduced due to D-configurationStandard for L-amino acids .
Proteolytic stability EnhancedSusceptible to enzymatic cleavage .

Research Findings

  • Aspartimide suppression : Adjacent Asp residues require OtBu protection to prevent cyclization, independent of Trp(Boc) .

  • Aggregation mitigation : Boc protection reduces peptide chain aggregation during SPPS compared to Trt-protected Asn/Gln .

This derivative’s dual protection strategy and stereochemical control make it indispensable for synthesizing complex peptides with stringent purity requirements.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH is widely used in the synthesis of peptides, particularly in the solid-phase peptide synthesis method. It allows for the incorporation of D-tryptophan residues into peptide chains.

Biology:

    Protein Engineering: The compound is used in the design and synthesis of peptides and proteins with specific biological activities. It enables the incorporation of D-tryptophan, which can enhance the stability and activity of peptides.

Medicine:

    Drug Development: Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH is used in the development of peptide-based drugs. It allows for the synthesis of peptides with improved pharmacokinetic properties.

Industry:

    Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors, diagnostic reagents, and therapeutic agents.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound itself does not have a specific biological target or pathway but is a crucial intermediate in the synthesis of biologically active peptides.

Comparison with Similar Compounds

Stereochemical Variants: D- vs. L-Configuration

Key differences include:

  • Biological Activity: D-amino acids like Fmoc-D-Trp(Boc)-OH resist proteolytic cleavage, enhancing peptide stability in vivo. In contrast, L-configured analogs are more susceptible to enzymatic degradation .
  • Inhibition Efficiency : this compound shows distinct inhibitory effects on soluble epoxide hydrolase (sEH-N phosphatase) compared to its L-form, highlighting stereochemical influence on target binding .
  • Lipophilicity: D-amino acids can alter peptide lipophilicity, affecting membrane permeability. For example, D-Trp(Boc) incorporation increases logP values compared to L-configured analogs in certain peptide sequences .

Data Table 1: Comparison of D- and L-Configured Trp Derivatives

Property This compound Fmoc-L-Trp(Boc)-OH
Molecular Weight 526.6 g/mol 502.56 g/mol
Configuration D L
Solubility DMF, DCM, methanol DMF, DCM, methanol
Proteolytic Stability High Moderate
sEH-N Inhibition (IC₅₀) 96 µM (human), 78 µM (mouse) 95 µM (human), 78 µM (mouse)

Side-Chain Protection Strategies

The Boc group on Trp’s indole contrasts with other side-chain protections:

  • Trt (Trityl) : Used for cysteine (e.g., Fmoc-Cys(Trt)-OH) . Trt is stable under SPPS conditions but requires stronger acids (e.g., TFA with scavengers) for removal.
  • tBu (tert-butyl) : Common for tyrosine (Fmoc-Tyr(tBu)-OH) . tBu is less bulky than Boc, influencing steric hindrance during coupling.
  • Acm (Acetamidomethyl) : Used for cysteine in disulfide bond formation (e.g., Fmoc-Cys(Acm)-OH) . Acm requires iodine for cleavage, unlike Boc’s acid sensitivity.

Functional Impact :

  • Boc vs. tBu : Boc provides stronger protection for indole but may reduce coupling efficiency due to steric bulk .
  • Stability : Boc-protected Trp derivatives exhibit greater stability in basic conditions compared to Trt-protected residues .

Comparison with Other Fmoc-Protected Amino Acids

Fmoc-D-Phe-OH and Fmoc-D-Tyr(OBut)-OH are structurally analogous but lack indole protection:

  • Phenylalanine (Phe): No side-chain protection needed, simplifying synthesis but limiting functionalization .
  • Tyrosine (Tyr) : tBu protection for the hydroxyl group enables selective deprotection .

Functional Peptide Design :

  • Antimicrobial Peptides : this compound is preferred over Fmoc-Lys(Boc)-OH in lipopeptides due to indole’s role in membrane interaction .
  • Theranostic Agents: Boc protection in this compound enhances stability in radiolabeled peptides like [¹⁵⁵/¹⁶¹Tb]Tb-Crown-TATE .

Data Table 2: Key Attributes of Fmoc-Protected Amino Acids

Compound Side-Chain Protection Molecular Weight (g/mol) Key Application
This compound Boc (indole) 526.6 Neuroendocrine tumor targeting
Fmoc-L-Cys(Trt)-OH Trt (thiol) 537.6 Disulfide bond formation
Fmoc-L-Lys(Boc)-OH Boc (ε-amino) 425.5 Cell-penetrating peptides
Fmoc-D-Phe-OH None 343.4 Peptide backbone modification

Biological Activity

Fmoc-D-Trp(Boc)-OH, an Nα-Fmoc-N(in)-Boc-D-tryptophan derivative, is a significant compound in peptide synthesis and research due to its unique structural properties and biological activities. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and has been shown to enhance the stability and functionality of synthesized peptides. The following sections detail its biological activity, applications in research, and relevant findings from various studies.

This compound is characterized by the following chemical attributes:

  • Chemical Formula : C₃₁H₃₀N₂O₆
  • Molecular Weight : 530.58 g/mol
  • CAS Number : 163619-04-3

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in antimicrobial and anticancer applications. Its role as a building block in peptide synthesis allows for the incorporation of D-amino acids, which can enhance the stability and biological efficacy of peptides.

Antimicrobial Activity

Research has indicated that peptides synthesized using this compound exhibit significant antibacterial properties. For instance, a study highlighted the synthesis of Arg-Trp peptides that demonstrated improved antibacterial activity through L-to-D substitution scans utilizing this compound .

Anticancer Applications

This compound has also been investigated for its potential in cancer therapy. A notable study focused on nanoparticles formed from tryptophan derivatives, including this compound, which were evaluated for targeted drug delivery systems aimed at cancer treatment . The incorporation of D-amino acids into peptide structures has been shown to enhance membrane permeability and cytotoxicity against cancer cell lines.

Case Studies

  • Antimicrobial Peptide Development
    • Study : Albada et al. (2014) explored the synthesis of ferrocenoylated Arg-Trp peptides using this compound.
    • Findings : The resulting peptides exhibited enhanced antibacterial activity compared to their L-amino acid counterparts.
    • : The D-amino acid substitution significantly improved the stability and effectiveness of antimicrobial peptides.
  • Nanoparticle Drug Delivery
    • Study : Dube et al. (2017) investigated the use of this compound in forming nanoparticles for drug delivery.
    • Findings : The nanoparticles demonstrated effective targeting capabilities towards cancer cells, enhancing therapeutic outcomes.
    • : This application underscores the versatility of this compound in developing advanced drug delivery systems.

Data Tables

PropertyValue
AppearanceWhite powder
Purity (HPLC)≥ 97.5%
Enantiomeric Purity≥ 99.7%
SolubilitySoluble in DMF
Assay≥ 90%

Q & A

Q. What is the role of Fmoc-D-Trp(Boc)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a protected amino acid derivative critical for introducing D-tryptophan residues into peptide chains during SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during sequential coupling, while the Boc (tert-butyloxycarbonyl) group shields the indole nitrogen of tryptophan. After each coupling step, the Fmoc group is removed using piperidine or DBU, enabling subsequent amino acid additions. The Boc group remains intact until final cleavage with trifluoroacetic acid (TFA), ensuring selective deprotection .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store the compound at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Prior to use, warm the reagent to room temperature in a desiccator to prevent moisture absorption, which can lead to decomposition. Confirm purity (>98% by HPLC) via Certificate of Analysis (COA) provided by suppliers .

Q. How can solubility challenges with this compound be addressed in SPPS?

The compound is typically dissolved in DMSO (100 mg/mL, ~170 mM) with brief sonication (5–10 minutes) and gentle heating (37°C). For resin-based synthesis, pre-activate with coupling agents like HATU or HBTU in DMF, combined with DIEA (1–2 equivalents) to enhance reaction efficiency. Ensure solvent compatibility with resin type (e.g., Wang or Rink amide resin) to prevent swelling issues .

Advanced Research Questions

Q. How does the Boc protection on tryptophan influence chiral resolution in peptide synthesis?

The Boc group sterically hinders the indole nitrogen, reducing racemization during coupling. However, enantiomeric impurities can arise from incomplete epimerization or residual D-isomer contamination. To mitigate this:

  • Use chiral HPLC with a molecularly imprinted polymer (MIP) column (e.g., Fmoc-L-Trp-imprinted) to separate this compound from L-isomers.
  • Optimize mobile phase conditions (e.g., 0.2–3.7 M acetic acid in acetonitrile) to enhance selectivity, as higher acetic acid concentrations reduce enantiomer affinity for MIPs .

Q. What strategies improve coupling efficiency of this compound in sterically hindered peptide sequences?

  • Double coupling : Repeat the coupling step with fresh reagents to ensure >95% incorporation.
  • Microwave-assisted synthesis : Apply controlled microwave irradiation (50°C, 10–20 W) to accelerate reaction kinetics.
  • Coupling agents : Use HATU/HOAt with DIEA (4:1 molar ratio) for superior activation compared to DCC or EDCI.
  • Monitor reaction progress via Kaiser test or LC-MS to detect unreacted amines .

Q. How can thermodynamic studies optimize solvent systems for this compound in SPPS?

Conduct frontal analysis to determine adsorption isotherms for this compound on resin under varying solvent conditions (e.g., DMF, DCM, or NMP with 0.1–5% v/v TFA). Key findings:

  • Higher acetic acid concentrations (e.g., 3.7 M) reduce enantiomer affinity for resin-binding sites.
  • Low-energy binding sites dominate D-isomer retention, requiring tailored solvent gradients for efficient washing .

Q. What analytical methods validate the incorporation and purity of this compound in peptides?

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 minutes). Compare retention times against reference standards.
  • Mass spectrometry (MS) : Confirm molecular weight (526.58 g/mol) via ESI-MS or MALDI-TOF.
  • NMR : Analyze 1^1H and 13^{13}C spectra to verify Boc/Fmoc group integrity and stereochemistry .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for this compound?

Some studies report solubility in DMF or NMP, while others emphasize DMSO. This variation arises from differences in:

  • Temperature : Heating to 37°C improves solubility in polar aprotic solvents.
  • Ultrasonication duration : Extended sonication (>15 minutes) may degrade the compound.
  • Batch purity : Lower-purity batches (<95%) may contain insoluble byproducts. Always cross-validate with supplier COA and repeat solubility tests under controlled conditions .

Q. Why do enantioselective separations of this compound show batch-dependent variability?

Variability stems from:

  • Residual L-isomers : Trace L-enantiomers in commercial batches (e.g., 0.5–2%) can skew chiral HPLC results.
  • Mobile phase pH : Acetic acid concentration impacts MIP column selectivity. Calibrate with freshly prepared standards for each experiment .

Methodological Best Practices

Q. What protocols ensure high-yield cleavage of Boc and Fmoc groups without side reactions?

  • Fmoc deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) followed by DMF washes.
  • Boc cleavage : Use TFA/water/TIPS (95:2.5:2.5 v/v) for 2–4 hours at room temperature.
  • Quenching : Neutralize TFA with cold diethyl ether and lyophilize to recover crude peptide .

Q. How to design a stability study for this compound under long-term storage?

  • Accelerated degradation : Store aliquots at 25°C, 40°C, and -20°C for 1–6 months.
  • Monitor : Purity (HPLC), moisture content (Karl Fischer titration), and enantiomeric excess (chiral HPLC).
  • Result : Degradation rates increase exponentially above -20°C, with hydrolysis as the primary pathway .

Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC31_{31}H30_{30}N2_2O6_6
Molecular Weight526.58–526.6 g/mol
Purity (HPLC)>98%
Solubility (DMSO)100 mg/mL (170.73 mM)
Storage Temperature-20°C (short-term), -80°C (long-term)


Table 2. Optimized Coupling Conditions

ParameterRecommendationReference
Coupling AgentHATU (1.1 equivalents)
BaseDIEA (2.5 equivalents)
SolventDMF (0.1 M concentration)
Reaction Time30–60 minutes
TemperatureRoom temperature or 50°C (microwave)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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